ZL-Pin13 Achieves 20-Fold Improvement in Enzymatic Potency Over Parental Hit ZL-Pin01 via Structure-Guided Optimization
ZL-Pin13 was developed from the initial covalent hit ZL-Pin01 through iterative structure-guided optimization driven by co-crystallographic analysis. The optimization campaign improved enzymatic potency by approximately 20-fold, reducing the IC₅₀ from 1.33 ± 0.07 μM for ZL-Pin01 to 0.067 ± 0.03 μM for ZL-Pin13 [1]. Co-crystal structures of Pin1 complexed with ZL-Pin13 revealed a conformational change at Gln129 induced by the inhibitor, providing atomic-level validation of binding geometry [1].
| Evidence Dimension | Pin1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.067 ± 0.03 μM |
| Comparator Or Baseline | ZL-Pin01: 1.33 ± 0.07 μM |
| Quantified Difference | ~20-fold improvement (1.33 μM → 0.067 μM) |
| Conditions | Pin1 enzymatic assay; co-crystal structures of Pin1-inhibitor complexes (PDB deposition available) |
Why This Matters
This ~20-fold potency gain demonstrates that ZL-Pin13 represents a rigorously optimized compound with validated binding mode, not an early-stage hit, ensuring higher confidence in target engagement and reducing required working concentrations for cellular studies.
- [1] Liu L, Zhu R, Li J, Pei Y, Wang S, Xu P, Wang M, Wen Y, Zhang H, Du D, Ding H, Jiang H, Chen K, Zhou B, Yu L, Luo C. Computational and Structure-Based Development of High Potent Cell-Active Covalent Inhibitor Targeting the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1). J Med Chem. 2022;65(3):2174-2190. View Source
